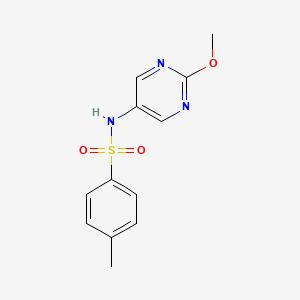
N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a methoxy group (-OCH3) attached to the pyrimidine ring, a sulfonamide group (-SO2NH2) and a methyl group (-CH3) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and benzene rings, the methoxy group, and the sulfonamide group. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, the methoxy group could be susceptible to reactions involving the breaking of the C-O bond, and the sulfonamide group could participate in reactions involving the S-N or S=O bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
Research has utilized quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of sulfonamide derivatives, including those structurally similar to N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide. These studies focus on understanding the adsorption behaviors and corrosion inhibition properties on metal surfaces, demonstrating their potential in corrosion prevention technologies (Kaya et al., 2016).
Antitumor Applications
Sulfonamide derivatives have been evaluated for their antitumor properties through cell-based screens and flow cytometric analysis. Some compounds, including those with a benzenesulfonamide moiety, have shown potential as cell cycle inhibitors and are being explored for clinical applications in cancer therapy (Owa et al., 2002).
Photodynamic Therapy
Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit promising features as photosensitizers in photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and photostability (Pişkin et al., 2020).
Enzyme Inhibition and Therapeutic Agents
Sulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, with potential implications for treating diseases like Alzheimer’s. These studies include the synthesis, characterization, and evaluation of enzyme inhibitory activities, providing insights into the therapeutic potential of these compounds (Abbasi et al., 2018).
Catalysis in Organic Synthesis
Sulfonamide complexes have been explored for their catalytic efficiency in organic synthesis processes, such as alcohol oxidation. These studies highlight the role of sulfonamide derivatives in enhancing selectivity and efficiency in catalytic reactions, potentially useful in industrial and pharmaceutical synthesis (Hazra et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9-3-5-11(6-4-9)19(16,17)15-10-7-13-12(18-2)14-8-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAAJLJXXSBGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)
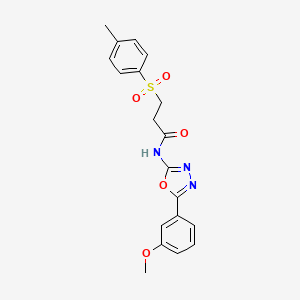
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)
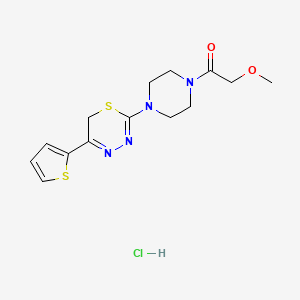
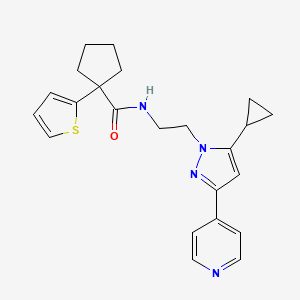

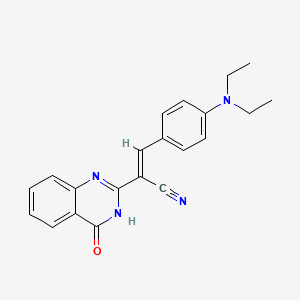
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2663207.png)
